1,4-Dibromo-2,5-dimethoxybenzene
Overview
Description
1,4-Dibromo-2,5-dimethoxybenzene: is an organic compound with the molecular formula C8H8Br2O2 and a molecular weight of 295.96 g/mol . It is a white to almost white crystalline powder that is insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
1,4-Dibromo-2,5-dimethoxybenzene is a chemical compound with the molecular formula C8H8Br2O2
Mode of Action
The mode of action of this compound is likely through electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Analysis
Biochemical Properties
1,4-Dibromo-2,5-dimethoxybenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a conformational change that affects the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the inhibition of an enzyme by this compound can lead to the accumulation or depletion of specific metabolites, thereby affecting metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause significant changes in cellular function and metabolism. High doses of this compound have been associated with toxic effects, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, it can inhibit enzymes responsible for the breakdown of certain metabolites, leading to an accumulation of these metabolites in the cell. This can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can also affect its overall biochemical activity and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within the cell can have significant implications for its biochemical activity and overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-dimethoxybenzene can be synthesized through the bromination of 1,4-dimethoxybenzene. One common method involves dissolving 1,4-dimethoxybenzene in glacial acetic acid and adding bromine dropwise at room temperature. The reaction mixture is then stirred for several hours, followed by cooling and filtration to obtain the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient bromination agents and optimized reaction conditions to achieve higher yields and purity. For example, the use of potassium acetate as a trapping agent for hydrogen bromide can improve the yield and simplify the work-up process .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, such as cyanide ions, to form new compounds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of acetic acid.
Nucleophilic Substitution: Cyanide ions (CN-) in the presence of a suitable solvent.
Major Products:
Substituted Benzene Derivatives: Depending on the reagents used, various substituted benzene derivatives can be formed.
Scientific Research Applications
1,4-Dibromo-2,5-dimethoxybenzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is employed in the preparation of polyfluorene derivatives, which are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
- 1,4-Dibromo-2,5-dimethylbenzene
- 1-Bromo-2,5-dimethoxybenzene
- 2,5-Dibromohydroquinone
Comparison: 1,4-Dibromo-2,5-dimethoxybenzene is unique due to the presence of both bromine and methoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For example, 1,4-dibromo-2,5-dimethylbenzene lacks the methoxy groups, which affects its solubility and reactivity . Similarly, 2,5-dibromohydroquinone has hydroxyl groups instead of methoxy groups, leading to different chemical behavior .
Properties
IUPAC Name |
1,4-dibromo-2,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCLRVOURKGRSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282647 | |
Record name | 1,4-Dibromo-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2674-34-2 | |
Record name | 2674-34-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dibromo-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dibromo-2,5-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 1,4-Dibromo-2,5-dimethoxybenzene and how is it characterized?
A1: this compound (C8H8Br2O2) is a benzene derivative with bromine and methoxy substituents. Its structure exhibits inversion symmetry, with one half-molecule representing the asymmetric unit [, ]. This symmetrical arrangement influences its reactivity and potential applications.
Q2: What are the key applications of this compound in synthetic chemistry?
A2: this compound serves as a versatile building block in organic synthesis. Notably, it acts as a precursor for generating arynes []. These highly reactive intermediates readily undergo [2+2] cycloadditions with dienes like 1,1-dimethoxyethene, leading to the formation of benzocyclobutenes, a class of compounds with unique structural and electronic properties [].
Q3: How is this compound utilized in materials science, particularly in the context of photovoltaic devices?
A3: Researchers have incorporated this compound as a monomer in the synthesis of alternating donor-acceptor copolymers []. The dimethoxybenzene unit acts as an electron-rich donor, while other components in the polymer backbone serve as acceptors. This donor-acceptor arrangement facilitates charge transport, a crucial property for efficient photovoltaic devices [].
Q4: What is the role of the methoxy groups in this compound when used in polymer synthesis?
A4: In the context of polymer synthesis for photovoltaic applications, the methoxy groups in this compound can function as thermally removable solubilizing groups []. These groups enhance the polymer's solubility during synthesis and processing. Upon heating, they can be cleaved, leading to changes in the polymer's morphology and potentially influencing its optoelectronic properties [].
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